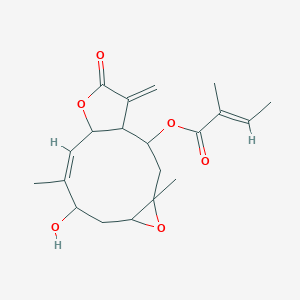![molecular formula C11H15NO2 B227896 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester CAS No. 14485-75-7](/img/structure/B227896.png)
3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester, also known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of cycloalkene compounds and is a potent antagonist of the GABA-A receptor. DMCM has been used in various studies to investigate the mechanism of action of GABA-A receptors and their role in the central nervous system.
Wirkmechanismus
3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at the same site as the endogenous ligand, GABA, and prevents its binding. This results in a decrease in the inhibitory effect of GABA on the central nervous system, leading to an increase in neuronal activity.
Biochemical and Physiological Effects:
3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and glutamate in the brain, leading to an increase in locomotor activity and anxiety-like behavior. 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester has also been shown to induce seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester in lab experiments is its potency as a GABA-A receptor antagonist. This allows for the precise manipulation of the receptor and the investigation of its mechanism of action. However, the use of 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester also has some limitations. It has a short half-life and is rapidly metabolized in the body, making it difficult to maintain a consistent level of exposure. Additionally, 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester in scientific research. One area of interest is the investigation of the role of GABA-A receptors in the development of neurological disorders, such as epilepsy and anxiety disorders. 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester may also be used to study the interaction between GABA-A receptors and other neurotransmitter systems, such as the glutamate system. Additionally, the development of more potent and selective GABA-A receptor antagonists may lead to new insights into the function of these receptors in the central nervous system.
Conclusion:
In conclusion, 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester is a potent GABA-A receptor antagonist that has been widely used in scientific research to investigate the mechanism of action of these receptors. Its biochemical and physiological effects have been well studied, and it has been shown to be a valuable tool in the investigation of the central nervous system. While the use of 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester has some limitations, its potency and selectivity make it an important compound in the study of GABA-A receptors and their role in neurological disorders.
Synthesemethoden
The synthesis of 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester involves the reaction of 1,4-cyclopentadiene with dimethylamine and ethyl chloroformate in the presence of a base catalyst. The resulting product is then treated with methyl iodide to obtain the final product, 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester. The synthesis of 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester has been extensively used in scientific research to study the mechanism of action of GABA-A receptors. GABA-A receptors are the primary inhibitory receptors in the central nervous system and are involved in a wide range of physiological processes, including anxiety, sedation, and muscle relaxation. 3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester has been used to investigate the binding site of GABA-A receptors and their interaction with other ligands.
Eigenschaften
CAS-Nummer |
14485-75-7 |
|---|---|
Produktname |
3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester |
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl 3-[1-(dimethylamino)ethylidene]cyclopenta-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8(12(2)3)9-5-6-10(7-9)11(13)14-4/h5-7H,1-4H3 |
InChI-Schlüssel |
QAFZVRYAEYRTJY-UHFFFAOYSA-N |
SMILES |
CC(=C1C=CC(=C1)C(=O)OC)N(C)C |
Kanonische SMILES |
CC(=C1C=CC(=C1)C(=O)OC)N(C)C |
Synonyme |
3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)
